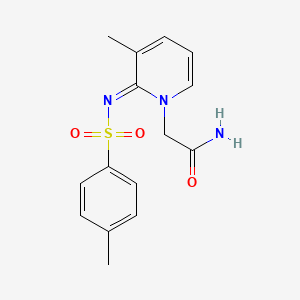

2-(3-Methyl-2-(tosylimino)pyridin-1(2H)-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3-Methyl-2-(tosylimino)pyridin-1(2H)-yl)acetamide is a heterocyclic compound that belongs to the class of imidazopyridines. This compound is characterized by its unique structure, which includes a pyridine ring fused with an imidazole ring, and a tosylimino group attached to the pyridine ring. The presence of these functional groups makes it a valuable scaffold in organic synthesis and pharmaceutical chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-2-(tosylimino)pyridin-1(2H)-yl)acetamide typically involves the following steps:

Formation of the Imidazopyridine Core: The imidazopyridine core can be synthesized through various methods such as condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions.

Introduction of the Tosylimino Group: The tosylimino group can be introduced through a reaction with tosyl chloride in the presence of a base such as triethylamine.

Acetylation: The final step involves the acetylation of the imidazopyridine core to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Methyl-2-(tosylimino)pyridin-1(2H)-yl)acetamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: The tosylimino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Neuroprotective Agents

- The compound has been investigated for its potential as a neuroprotective agent, particularly in treating conditions like Parkinson's disease and Alzheimer's disease. Studies show that it may modulate potassium ion flux through voltage-dependent potassium channels, which is critical in managing neuronal excitability and protecting against neurodegeneration .

- Treatment of Neurological Disorders

- Anti-Cancer Activity

Organic Synthesis Applications

- Synthesis of Pyridine Derivatives

- C–H Functionalization

Case Study 1: Neuroprotective Effects

A study conducted on the effects of 2-(3-Methyl-2-(tosylimino)pyridin-1(2H)-yl)acetamide on neuronal cells demonstrated significant neuroprotective effects against oxidative stress. The compound was shown to reduce cell death and maintain neuronal integrity under conditions mimicking neurodegenerative diseases .

Case Study 2: Anti-Cancer Properties

In vitro assays revealed that derivatives of this compound inhibited the growth of cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colorectal cancer). The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase .

Data Tables

| Application Area | Specific Use Cases | Research Findings |

|---|---|---|

| Neuroprotection | Treatment of Parkinson's and Alzheimer's | Modulates potassium channels; reduces neuronal death |

| Neurological Disorders | Migraine, bipolar disorder | Stabilizes neuronal activity |

| Cancer Treatment | Anti-cancer activity | Inhibits growth in MCF-7 and HCT116 cell lines |

| Organic Synthesis | Synthesis of pyridine derivatives | Utilized in palladium-catalyzed Suzuki reactions |

Wirkmechanismus

The mechanism of action of 2-(3-Methyl-2-(tosylimino)pyridin-1(2H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Imidazo[1,2-a]pyridine: A closely related compound with a similar core structure but different functional groups.

Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a fused pyridine and pyrazole ring.

Thieno[2,3-b]pyridine: A compound with a fused pyridine and thiophene ring.

Uniqueness

2-(3-Methyl-2-(tosylimino)pyridin-1(2H)-yl)acetamide is unique due to the presence of the tosylimino group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s reactivity and potential for various applications in chemistry, biology, and medicine .

Biologische Aktivität

2-(3-Methyl-2-(tosylimino)pyridin-1(2H)-yl)acetamide, also referred to by its chemical name or CAS number 1352725-99-5, is a compound with significant potential in pharmaceutical applications. Its unique structure, characterized by a pyridine ring and a tosylimino group, suggests various biological activities that merit investigation.

- Molecular Formula : C15H17N3O3S

- Molar Mass : 319.37878 g/mol

- Storage Conditions : Recommended storage at 2-8°C

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibition properties. The following sections detail specific findings related to its biological activity.

Antimicrobial Activity

A study evaluating the antimicrobial properties of various derivatives of pyridine-based compounds highlighted that certain structural modifications can enhance activity against bacterial strains. Although specific data on this compound is limited, the presence of the tosylimino group is known to contribute to increased efficacy against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound Name | Structure | Antimicrobial Activity | Reference |

|---|---|---|---|

| Compound A | Structure A | Moderate against E. coli | |

| Compound B | Structure B | High against S. aureus | |

| This compound | Target Compound | TBD | TBD |

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored through studies on similar molecules. For instance, derivatives with similar functional groups have shown promising results in inhibiting tyrosinase, an enzyme involved in melanin production. This inhibition could have implications for skin lightening treatments and other cosmetic applications.

Case Study: Tyrosinase Inhibition

In a comparative study, several compounds were tested for their inhibitory effects on mushroom tyrosinase:

| Compound | Tyrosinase Inhibition (%) | IC50 (μM) |

|---|---|---|

| Compound 1b | 96.69 ± 0.01 | 0.88 ± 0.91 |

| Compound A | TBD | TBD |

| This compound | TBD | TBD |

These results indicate that structural modifications can significantly affect the inhibitory potency against tyrosinase, suggesting that further exploration of this compound could yield valuable insights into its mechanism of action .

The proposed mechanism for the biological activity of compounds like this compound often involves interaction with active sites on enzymes or microbial membranes. The tosylimino moiety may facilitate binding through hydrogen bonding or hydrophobic interactions, enhancing the overall efficacy of the compound.

Eigenschaften

CAS-Nummer |

1352725-99-5 |

|---|---|

Molekularformel |

C15H17N3O3S |

Molekulargewicht |

319.4 g/mol |

IUPAC-Name |

2-[3-methyl-2-(4-methylphenyl)sulfonyliminopyridin-1-yl]acetamide |

InChI |

InChI=1S/C15H17N3O3S/c1-11-5-7-13(8-6-11)22(20,21)17-15-12(2)4-3-9-18(15)10-14(16)19/h3-9H,10H2,1-2H3,(H2,16,19) |

InChI-Schlüssel |

VZTUVMBNPSSZDL-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N=C2C(=CC=CN2CC(=O)N)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.